S65487 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZYXMNPRHARH-WAQYZQTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43ClN6O8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of S65487 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 sulfate is a second-generation, intravenous B-cell lymphoma 2 (BCL-2) inhibitor. It is a prodrug that is rapidly converted in vivo to its active form, S55746. This technical guide provides a comprehensive overview of the core mechanism of action of S65487, focusing on the preclinical data of its active moiety, S55746. The document details the molecular target, binding affinity, and the downstream signaling cascade leading to apoptosis. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Visual diagrams of the signaling pathway and experimental workflows are included to enhance understanding.

Introduction: The Role of BCL-2 in Cancer

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members. In healthy cells, a delicate balance between these proteins ensures normal cell turnover and homeostasis. However, in many hematological malignancies, the overexpression of anti-apoptotic proteins, particularly BCL-2, allows cancer cells to evade programmed cell death, leading to tumor progression and resistance to therapy. S65487 is a potent and selective BCL-2 inhibitor designed to restore the natural apoptotic process in these cancer cells.

Molecular Target and Binding Affinity

The primary molecular target of the active form of S65487, S55746, is the anti-apoptotic protein BCL-2. S55746 is a BH3 mimetic, meaning it mimics the function of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). It binds with high affinity to a hydrophobic groove on the surface of BCL-2, the same site that normally sequesters pro-apoptotic proteins.

Quantitative Binding Affinity Data

The binding affinity and selectivity of S55746 for BCL-2 family proteins have been determined using various biophysical and biochemical assays. The data clearly demonstrates a high affinity for BCL-2 and significant selectivity over other anti-apoptotic family members, which is crucial for minimizing off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |

| BCL-2 | 1.3 nM[1][2][3][4] | - |

| BCL-XL | >500 nM | ~70 to 400-fold[1] |

| MCL-1 | No significant binding | >1000-fold |

| BFL-1 | No significant binding | >1000-fold |

Mechanism of Action: Induction of Apoptosis

By binding to BCL-2, S55746 displaces pro-apoptotic proteins, such as BIM, from the BCL-2 complex. This liberation of pro-apoptotic activators triggers a downstream cascade that ultimately leads to programmed cell death.

Signaling Pathway

The mechanism of S55746-induced apoptosis follows the intrinsic or mitochondrial pathway:

-

BCL-2 Inhibition: S55746 binds to the BH3-binding groove of BCL-2, preventing it from sequestering pro-apoptotic proteins.

-

Activation of BAX and BAK: The released BH3-only proteins (e.g., BIM) are now free to directly activate the pro-apoptotic effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.

-

Cytochrome c Release: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, the initiator caspase in this pathway.

-

Execution of Apoptosis: Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

In Vitro Cellular Activity

S55746 has demonstrated potent cytotoxic activity across a range of hematological cancer cell lines that are dependent on BCL-2 for survival. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range.

IC50 Values in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | <100 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <100 |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | <100 |

| OCI-Ly7 | Diffuse Large B-cell Lymphoma | <100 |

| Toledo | Diffuse Large B-cell Lymphoma | <1000 |

| Granta-519 | Mantle Cell Lymphoma | <1000 |

| Jeko-1 | Mantle Cell Lymphoma | <1000 |

| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1700 |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of S55746 to BCL-2 family proteins.

-

Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon displacement by a competitive inhibitor.

-

Materials:

-

Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.

-

Fluorescently labeled PUMA BH3 peptide (Flu-PUMA).

-

S55746 compound.

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of S55746 in the assay buffer.

-

In a 384-well plate, add the BCL-2 family protein (e.g., 10 nM BCL-2), Flu-PUMA (e.g., 1 nM), and the S55746 dilution series.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

The data is analyzed using a competitive binding model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the cytotoxic effect of S55746 on cancer cell lines and calculate the IC50 values.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Hematological cancer cell lines.

-

Appropriate cell culture medium and supplements.

-

S55746 compound.

-

96-well white, clear-bottom plates.

-

CellTiter-Glo® Reagent.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.

-

Prepare serial dilutions of S55746 in the cell culture medium.

-

Treat the cells with the S55746 dilutions and incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.

-

Conclusion

This compound, through its active metabolite S55746, is a potent and highly selective inhibitor of the anti-apoptotic protein BCL-2. Its mechanism of action involves the direct binding to BCL-2, leading to the release of pro-apoptotic proteins, subsequent activation of the mitochondrial apoptosis pathway, and ultimately, cancer cell death. The high selectivity of S55746 for BCL-2 over other family members, particularly BCL-XL, suggests a favorable safety profile. The potent in vitro activity in various hematological cancer cell lines supports its ongoing clinical development as a promising therapeutic agent for BCL-2-dependent malignancies.

References

- 1. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Bcl-2 Binding Affinity of S65487 Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S65487 sulfate, a potent and selective second-generation Bcl-2 inhibitor, to its target protein. This compound is a pro-drug that is converted in vivo to its active form, S55746. This document details the quantitative binding affinity, the experimental protocols used for its determination, and the relevant cellular signaling pathways.

Core Tenets of this compound and Bcl-2 Interaction

S65487 is a potent and selective BCL-2 inhibitor.[1] It is the proagent of S55746.[1] S65487 is also active on BCL-2 mutations, such as G101V and D103Y, and demonstrates poor affinity for other Bcl-2 family members like Mcl-1, Bfl-1, and Bcl-xL.[1] The mechanism of action involves binding to the BH3 hydrophobic groove of BCL-2, which unleashes pro-apoptotic proteins to trigger programmed cell death.[1] This targeted action leads to apoptosis in various hematological cancer cell lines, with IC50 values for cell proliferation in the low nanomolar range.[1]

The active form of this compound, S55746, is a potent, orally active, and selective BCL-2 inhibitor. It has been shown to have antitumor activity with low toxicity.

Quantitative Binding Affinity Data

The binding affinity of S55746, the active metabolite of this compound, for Bcl-2 family proteins has been quantified using various biophysical assays. The data underscores its high potency and selectivity for Bcl-2.

| Molecule | Target Protein | Binding Affinity (Kᵢ) | Binding Affinity (K𝘥) | Selectivity vs. Bcl-xL | Assay Method(s) |

| S55746 | Bcl-2 | 1.3 nM | 3.9 nM | ~70 to 400-fold | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |

| S55746 | Bcl-xL | 520 nM | 186 nM | - | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |

| S55746 | Mcl-1 | No significant binding | - | - | Fluorescence Polarization (FP) |

| S55746 | Bfl-1 | No significant binding | - | - | Fluorescence Polarization (FP) |

Experimental Protocols

The determination of the binding affinity of S55746 to Bcl-2 has been primarily achieved through Fluorescence Polarization and Surface Plasmon Resonance assays.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from Bcl-2 by the inhibitor.

Objective: To determine the inhibition constant (Kᵢ) of S55746 for Bcl-2.

Materials:

-

Recombinant human Bcl-2, Mcl-1, Bfl-1, and Bcl-xL proteins.

-

Fluorescein-labeled PUMA peptide (Fluorescent-PUMA) as the tracer.

-

S55746 (test inhibitor).

-

Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4, and 5% DMSO.

-

Black, low-binding 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of S55746 in the assay buffer.

-

In a 384-well plate, add the assay buffer, 10 nM Fluorescein-PUMA, and the respective proteins (10 nM for Bcl-2, Mcl-1, Bfl-1, and 20 nM for Bcl-xL).

-

Add the diluted S55746 or DMSO (as a control) to the wells. A high concentration of unlabeled PUMA peptide (30 µM) is used as a 'total inhibition' control.

-

Incubate the plate for 2 hours at room temperature.

-

Measure the fluorescence polarization on a suitable plate reader with an excitation wavelength of 528 nm and an emission wavelength of 640 nm.

-

The percentage reduction in millipolarization (mP) is calculated relative to the DMSO and total inhibition controls.

-

The IC₅₀ value is determined by fitting the dose-response data to a 4-parameter logistic model.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) - Affinity in Solution

This label-free technique measures the binding kinetics and affinity of the inhibitor to the target protein in real-time.

Objective: To determine the dissociation constant (K𝘥) of S55746 for Bcl-2.

Materials:

-

Biacore instrument with a CM-5 sensor chip.

-

Recombinant human Bcl-2 protein.

-

PUMA BH3 peptide.

-

S55746 (test inhibitor).

-

Running Buffer: HBS-EP pH 7.4 (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20) supplemented with 1 mM TCEP, 2% glycerol, and 1% DMSO.

-

Standard amine coupling reagents (EDC, NHS).

Procedure:

-

Immobilize the PUMA BH3 peptide onto the surface of a CM-5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of solutions containing a fixed concentration of Bcl-2 protein pre-incubated with varying concentrations of S55746 to reach equilibrium.

-

Inject these solutions over the PUMA-immobilized surface at a constant flow rate.

-

A reference flow cell without the immobilized peptide is used to subtract non-specific binding.

-

The binding of free Bcl-2 to the immobilized PUMA is measured in real-time as a change in response units (RU).

-

The amount of free Bcl-2 in each solution is determined from the binding signal.

-

The K𝘥 is then determined by plotting the concentration of bound Bcl-2 against the concentration of S55746 and fitting the data to a suitable binding model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Bcl-2 signaling pathway, the experimental workflow for determining binding affinity, and the logical relationship of S65487 action.

Bcl-2 Signaling Pathway and S65487 Inhibition.

Fluorescence Polarization Assay Workflow.

Logical Flow of this compound Action.

References

S65487 Sulfate: A Technical Guide to Its Core Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 sulfate is a potent, intravenously administered small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. In various hematological malignancies, including acute myeloid leukemia (AML), the overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis (programmed cell death), leading to their survival and proliferation. S65487 is being developed to counteract this survival advantage. This technical guide provides an in-depth overview of the core mechanism by which this compound is expected to induce apoptosis, based on its function as a Bcl-2 inhibitor. Preclinical data has demonstrated that S65487 exhibits synergistic activity when combined with other agents, such as azacitidine, in in-vitro AML models.[1][2]

While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this guide extrapolates the expected mechanism and provides representative data and protocols based on the well-established function of Bcl-2 inhibitors.

Core Mechanism of Action: The Intrinsic Apoptosis Pathway

S65487 functions as a BH3 mimetic, targeting the BH3-binding groove of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, S65487 displaces pro-apoptotic proteins, such as BIM, BID, and PUMA, which are normally sequestered by Bcl-2 in cancer cells. The release of these pro-apoptotic "activator" proteins allows them to interact with and activate the effector proteins BAX and BAK.

Once activated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

Caption: this compound induced apoptosis pathway.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from in vitro studies of this compound in AML cell lines.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) after 72h |

| MOLM-13 | 5 - 20 |

| MV4-11 | 10 - 50 |

| HL-60 | 50 - 150 |

| OCI-AML3 | 5 - 25 |

Table 2: Apoptosis Induction by this compound in AML Cell Lines (at 100 nM for 48h)

| Cell Line | % Annexin V Positive Cells |

| MOLM-13 | 60 - 80% |

| MV4-11 | 50 - 70% |

| HL-60 | 30 - 50% |

| OCI-AML3 | 65 - 85% |

Table 3: Effect of this compound on Apoptosis-Related Protein Levels (MOLM-13 cells, 24h)

| Protein | Change in Expression/Cleavage |

| Bcl-2 | No significant change |

| Mcl-1 | No significant change / slight upregulation (compensatory) |

| Cleaved PARP | Increased |

| Cleaved Caspase-3 | Increased |

Experimental Protocols

Detailed methodologies for key experiments to assess the pro-apoptotic activity of this compound are provided below.

Cell Viability Assay (IC50 Determination)

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, HL-60, OCI-AML3) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: this compound is serially diluted and added to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism or similar software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 24 or 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software (e.g., FlowJo).

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities can be quantified using image analysis software (e.g., ImageJ).

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is a targeted therapy designed to induce apoptosis in cancer cells that are dependent on the anti-apoptotic protein Bcl-2 for their survival. By acting as a BH3 mimetic, S65487 is expected to disrupt the sequestration of pro-apoptotic proteins by Bcl-2, thereby initiating the intrinsic apoptotic cascade. This leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. The synergistic effects observed with agents like azacitidine suggest that S65487 may be a valuable component of combination therapies for AML and other hematological malignancies. Further publication of specific preclinical and clinical data will provide a more detailed understanding of its efficacy and molecular interactions.

References

In-Depth Technical Guide to S65487 Sulfate: A Potent and Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 sulfate, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. As a pro-agent of S55746, it represents a significant advancement in the development of targeted therapies for hematological malignancies. S65487 binds to the BH3 hydrophobic groove of BCL-2, effectively inducing apoptosis in cancer cells that are dependent on this anti-apoptotic protein for survival.[1] Notably, it demonstrates activity against BCL-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation BCL-2 inhibitors like Venetoclax.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is the sulfate salt of the active compound S65487.

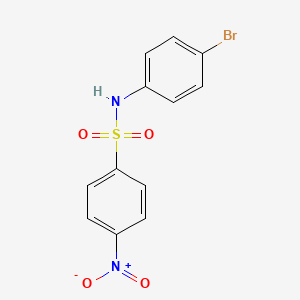

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | VOB560 sulfate |

| CAS Number | 2416937-01-2 |

| Molecular Formula | C₄₁H₄₃ClN₆O₈S |

| Molecular Weight | 815.33 g/mol |

| Solubility | DMSO: 135 mg/mL (165.58 mM) (requires sonication) |

| Water: 1.25 mg/mL (1.53 mM) (requires sonication and warming to 60°C) |

Mechanism of Action and Biological Activity

S65487 is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2.[1] This binding prevents BCL-2 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby freeing them to initiate the intrinsic pathway of apoptosis.

A key feature of S65487 is its high selectivity for BCL-2 over other anti-apoptotic proteins of the BCL-2 family. It exhibits poor affinity for Mcl-1, Bfl-1, and BCL-xL, which is advantageous in minimizing off-target effects, such as the thrombocytopenia associated with BCL-xL inhibition.[2]

Preclinical studies have demonstrated that S65487 induces apoptosis and inhibits cell proliferation in a range of hematological cancer cell lines, with IC50 values in the low nanomolar range. Furthermore, it has shown efficacy in in vivo xenograft models of lymphoid malignancies, leading to complete tumor regression in BCL-2-dependent models after intravenous administration.

Table 2: Summary of In Vitro and In Vivo Activity of S65487

| Activity | Observation | Reference |

| Cell Proliferation Inhibition | IC50 values in the low nM range in hematological cancer cell lines. | |

| Apoptosis Induction | Induces apoptosis in a panel of hematological cancer cell lines. | |

| In Vivo Efficacy | Induces complete regression in BCL-2-dependent RS4;11 tumors after a single IV administration. | |

| Strong and persistent tumor regression in xenograft models of lymphoid malignancies in combination with an MCL-1 inhibitor. |

Experimental Protocols

Preparation of this compound for In Vivo Studies

This protocol describes the preparation of a stock solution and a formulation for intravenous administration in animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Ultrasonic bath

Stock Solution Preparation (in DMSO):

-

Aseptically weigh the required amount of this compound powder.

-

Add a precise volume of fresh DMSO to achieve a desired concentration (e.g., 67.5 mg/mL).

-

Facilitate dissolution by vortexing and using an ultrasonic bath until the solution is clear.

Formulation for Intravenous (IV) Administration:

-

Method 1 (Saline-based):

-

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle.

-

To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (67.5 mg/mL) to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until homogeneous.

-

Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 6.75 mg/mL.

-

-

Method 2 (Corn Oil-based):

-

To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (67.5 mg/mL) to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained. The final concentration will be 6.75 mg/mL.

-

Note: The solubility and stability of the formulation should be confirmed before in vivo administration.

Cell Viability/Proliferation Assay (General Protocol)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines using a tetrazolium-based (e.g., MTT or WST-1) or a fluorescence-based (e.g., resazurin) assay.

Materials:

-

Hematological cancer cell lines (e.g., RS4;11)

-

Complete cell culture medium

-

This compound

-

96-well clear or black-walled microplates

-

Cell viability reagent (e.g., MTT, WST-1, or resazurin)

-

Solubilization buffer (for MTT assay, e.g., DMSO or 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Allow cells to attach and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide Staining (General Protocol)

This protocol describes a common method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Hematological cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Signaling Pathway and Experimental Workflow Diagrams

S65487 Mechanism of Action in Inducing Apoptosis

Caption: S65487 inhibits BCL-2, leading to apoptosis.

General Experimental Workflow for In Vitro Evaluation of S65487

Caption: Workflow for in vitro testing of S65487.

References

In-Depth Technical Guide to S65487 Sulfate: A Potent and Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 sulfate, also known as VOB560 sulfate, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, contributing to tumor cell survival and resistance to therapy. This compound is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols and visual diagrams of its signaling pathway and experimental workflows are included to support further research and development efforts.

Core Properties of this compound

This compound is a pro-agent of S55746 and has demonstrated significant potential in preclinical studies.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2416937-01-2 | [1] |

| Synonyms | VOB560 sulfate | [1] |

| Molecular Formula | C₄₁H₄₃ClN₆O₈S | - |

| Molecular Weight | 815.33 g/mol | - |

| Solubility | Soluble in DMSO | - |

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2.[1] By binding with high affinity to the BH3-binding groove of BCL-2, S65487 displaces pro-apoptotic proteins such as BIM.[1] This action liberates pro-apoptotic effectors like BAX and BAK, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade of events culminates in the activation of caspases and the execution of programmed cell death.

A key characteristic of S65487 is its high selectivity for BCL-2, with poor affinity for other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL. This selectivity profile is advantageous as it may minimize off-target effects.

Preclinical Activity

In Vitro Potency

S65487 has demonstrated potent anti-proliferative activity across a panel of hematological cancer cell lines, with IC₅₀ values typically in the low nanomolar range. This activity is particularly pronounced in cell lines known to be dependent on BCL-2 for survival. Furthermore, S65487 retains its activity against BCL-2 mutations that confer resistance to other BCL-2 inhibitors like venetoclax, such as the G101V and D103Y mutations.

In Vivo Efficacy

Preclinical in vivo studies have shown significant anti-tumor activity of S65487. In a BCL-2-dependent RS4;11 xenograft model, a single intravenous administration of S65487 resulted in complete tumor regression. Moreover, strong and sustained tumor regression has been observed in various xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses, particularly when administered weekly.

Combination Therapy Potential

The selective mechanism of action of S65487 makes it a promising candidate for combination therapies. Preclinical evidence suggests synergistic effects when S65487 is combined with inhibitors of other anti-apoptotic proteins, such as the MCL-1 inhibitor S64315/MIK665. This combination has shown strong and persistent tumor regression in xenograft models.

References

An In-depth Technical Guide to the BCL-2 Inhibitor S65487 and its Active Prodrug S55746

This technical guide provides a comprehensive overview of the investigational BCL-2 (B-cell lymphoma 2) inhibitor S65487 and its orally bioavailable active form, S55746 (also known as BCL201). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and clinical development of this potent and selective anti-cancer agent.

Core Compound Information

S65487 is a potent and selective second-generation intravenous BCL-2 inhibitor.[1][2] S55746 is the active, orally bioavailable form of S65487.[2][3] These compounds are designed to target the anti-apoptotic protein BCL-2, which is often overexpressed in various hematological malignancies, contributing to cancer cell survival and resistance to therapy.

Mechanism of Action

S55746 selectively binds to the hydrophobic groove of the BCL-2 protein, mimicking the action of BH3-only proteins, which are the natural antagonists of BCL-2. This binding displaces pro-apoptotic proteins like BAX and BAK, which are then free to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm initiates a caspase cascade, culminating in programmed cell death, or apoptosis. S55746's mechanism is dependent on BAX/BAK.

Selectivity Profile

A key feature of S55746 is its high selectivity for BCL-2 over other anti-apoptotic proteins of the BCL-2 family, such as BCL-XL and MCL-1. This selectivity is crucial as the inhibition of BCL-XL is associated with on-target toxicities, most notably thrombocytopenia (a reduction in platelet count). S55746 has demonstrated a much weaker activity against BCL-XL-dependent cells and does not induce platelet loss at therapeutic doses in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for S55746 in preclinical studies.

Table 1: Binding Affinity and Selectivity of S55746

| Target | Assay Type | Value | Reference |

| BCL-2 | Ki | 1.3 nM | |

| BCL-2 | Kd | 3.9 nM | |

| BCL-XL | Affinity | Poor | |

| MCL-1 | Binding | No significant binding | |

| BFL-1 | Binding | No significant binding | |

| Selectivity (BCL-2 vs BCL-XL) | - | ~70 to 400-fold |

Table 2: In Vitro Efficacy of S55746 in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | 72 hours | |

| H146 (BCL-XL dependent) | - | 1.7 µM | 72 hours |

Signaling Pathway and Experimental Workflows

S55746-Induced Apoptosis Signaling Pathway

The following diagram illustrates the mechanism of action of S55746 in inducing apoptosis through the intrinsic pathway.

Caption: Mechanism of S55746-induced apoptosis.

Clinical Trial Workflow: S65487 in Combination with Azacitidine for AML (NCT04742101)

The following diagram outlines the workflow for the Phase I/II clinical trial of S65487 in combination with azacitidine for patients with Acute Myeloid Leukemia.

Caption: Workflow of the NCT047421al trial.

Experimental Protocols

Detailed experimental protocols are often found in the supplementary materials of peer-reviewed publications. The following provides a general outline of the key experimental procedures used in the preclinical evaluation of S55746, based on the available information. For precise, replicable protocols, users are encouraged to consult the original research articles and their supplementary data.

In Vitro Apoptosis Assays

Objective: To determine the pro-apoptotic activity of S55746 in cancer cell lines.

-

Cell Lines: RS4;11 (BCL-2 dependent) and H146 (BCL-XL dependent) are commonly used.

-

Treatment: Cells are treated with a range of concentrations of S55746 for specified durations (e.g., 72 hours for IC50 determination).

-

Apoptosis Detection (Flow Cytometry):

-

Cells are harvested and washed.

-

Staining with Annexin V-FITC and Propidium Iodide (PI) is performed to detect early and late-stage apoptosis.

-

Analysis is conducted using a flow cytometer.

-

-

Caspase-3 Activation and PARP Cleavage (Immunoblotting):

-

Cell lysates are prepared from treated and control cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

A loading control (e.g., actin or tubulin) is used to ensure equal protein loading.

-

Secondary antibodies conjugated to a detection enzyme are used for visualization.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of S55746 in a living organism.

-

Animal Models: Female SCID/beige mice are commonly used.

-

Tumor Implantation: Hematological cancer cell lines, such as RS4;11 or Toledo, are implanted subcutaneously.

-

Treatment Administration: S55746 is administered orally (p.o.) once daily.

-

Efficacy Assessment:

-

Tumor volume is measured regularly.

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

-

Clinical Development

S65487 is being investigated in clinical trials for the treatment of various hematological malignancies.

Phase I/II Trial in Acute Myeloid Leukemia (AML)

-

Identifier: NCT04742101

-

Title: A Study of S65487 in Combination With Azacitidine in Adult Patients With Previously Untreated Acute Myeloid Leukemia (AML) Not Eligible for Intensive Treatment.

-

Phase: I/II

-

Design: An open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study.

-

Intervention: S65487 administered intravenously in combination with azacitidine.

-

Primary Objectives:

-

Phase I: To determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) of S65487 in combination with azacitidine.

-

Phase II: To evaluate the efficacy of the combination.

-

Other Clinical Investigations

S65487 has also been evaluated as a single agent in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL) in a Phase I trial (NCT03755154). This study was prematurely terminated for strategic reasons due to limited efficacy in monotherapy, not due to safety concerns.

Conclusion

S65487 and its active form S55746 represent a promising therapeutic strategy for BCL-2-dependent hematological malignancies. The high selectivity for BCL-2 offers a potential for a favorable safety profile, particularly concerning thrombocytopenia. Preclinical data have demonstrated potent anti-tumor activity both in vitro and in vivo. Ongoing clinical trials, particularly in combination with other agents like azacitidine, will be crucial in determining the ultimate clinical utility of this BCL-2 inhibitor. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.

References

The Discovery and Synthesis of S65487 Sulfate: A Next-Generation BCL-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 sulfate, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. As a pro-agent of S55746, this compound demonstrates significant activity against both wild-type BCL-2 and clinically relevant mutations, such as G101V and D103Y, which confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] Its high selectivity for BCL-2 over other BCL-2 family members like MCL-1, BFL-1, and BCL-XL translates to a promising therapeutic window. This document details the preclinical data supporting its development, including its potent in vitro activity in hematological cancer cell lines and its ability to induce tumor regression in in vivo models. Furthermore, this guide outlines the ongoing clinical investigation of this compound in combination with other anti-cancer agents for the treatment of hematological malignancies.

Introduction: Targeting BCL-2 in Cancer Therapy

The BCL-2 family of proteins plays a pivotal role in regulating apoptosis, or programmed cell death. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy. The development of BCL-2 inhibitors has therefore emerged as a crucial strategy in oncology. This compound represents a significant advancement in this class of drugs, offering a potential solution to acquired resistance to existing therapies.

Discovery of this compound

The discovery of this compound was driven by the need to overcome resistance to first-generation BCL-2 inhibitors. While the specific details of the initial screening and lead optimization process are proprietary, the research, presented in part by Arnaud Le Tiran et al., focused on identifying a potent and selective BCL-2 inhibitor with activity against known resistance mutations. This effort led to the identification of S65487 as a promising clinical candidate.

Chemical Synthesis of this compound

While the detailed, step-by-step synthesis of this compound is often proprietary and found within patent literature, the general approach to synthesizing complex heterocyclic compounds, which are common in kinase and protein-protein interaction inhibitors, involves multi-step organic synthesis. A plausible, though generalized, synthetic route would involve the following key stages:

Experimental Protocol: General Synthetic Strategy

-

Core Scaffold Synthesis: Construction of the core heterocyclic scaffold is typically the initial phase. This may involve condensation reactions, cyclizations, and functional group interconversions to build the foundational ring system.

-

Introduction of Side Chains: Key side chains, crucial for target binding and defining selectivity, are then introduced onto the core scaffold. This is often achieved through coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, or through nucleophilic substitution reactions.

-

Functional Group Modification and Finalization: In the final stages, functional groups are modified to install the desired properties, such as solubility and metabolic stability. This may include deprotection steps, salt formation (in this case, sulfation), and final purification.

-

Purification and Characterization: At each key step, and for the final product, purification is performed using techniques like column chromatography, preparative HPLC, and recrystallization. The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | VOB560 |

| Molecular Formula | C41H43ClN6O8S |

| Molecular Weight | 815.33 g/mol |

| CAS Number | 2416937-01-2 |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inducing Apoptosis through BCL-2 Inhibition

This compound exerts its anti-cancer effects by directly inhibiting the anti-apoptotic protein BCL-2. It binds with high affinity to the BH3 hydrophobic groove of BCL-2, a critical site for its interaction with pro-apoptotic proteins like BIM, BID, and PUMA. By occupying this groove, this compound displaces these pro-apoptotic "activator" proteins. The released BIM and BID can then directly activate the pro-apoptotic "effector" proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits BCL-2, leading to the activation of the intrinsic apoptotic pathway.

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against a range of hematological cancer cell lines, with IC50 values in the low nanomolar range.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.

In Vivo Efficacy

In vivo studies using xenograft models of hematological malignancies have shown that this compound can induce complete tumor regression.

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Human hematological cancer cells (e.g., RS4;11) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically via intravenous (IV) injection, at specified doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Clinical Development

This compound is currently being evaluated in a Phase I/II clinical trial (NCT04742101) in combination with azacitidine for the treatment of adult patients with previously untreated Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy. The primary objectives of this study are to assess the safety, tolerability, and efficacy of the combination therapy.

Conclusion

This compound is a promising second-generation BCL-2 inhibitor with potent activity against both wild-type and resistant forms of BCL-2. Its high selectivity and demonstrated preclinical efficacy have paved the way for its clinical development. The ongoing clinical trials will be crucial in determining its ultimate role in the treatment of hematological malignancies. This technical guide provides a foundational understanding of this compound for researchers and clinicians working on the next wave of targeted cancer therapies.

References

S65487 Sulfate: A Deep Dive into its Selective Inhibition of Bcl-2 Family Proteins

For Immediate Release

This technical guide provides an in-depth analysis of S65487 sulfate, a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Tailored for researchers, scientists, and drug development professionals, this document details the compound's binding selectivity for the Bcl-2 family of proteins, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

S65487 is a pro-drug of S55746, a highly selective and potent inhibitor of the anti-apoptotic protein Bcl-2.[1][2] Overexpression of Bcl-2 is a known mechanism for cancer cell survival and resistance to therapy, making it a critical target in oncology.[3] S65487, through its active form S55746, binds to the BH3 hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like BAX and BIM, thereby inducing apoptosis.[1][4] A key feature of S65487 is its high selectivity for Bcl-2 over other anti-apoptotic family members such as Bcl-xL and Mcl-1, which is crucial for minimizing off-target toxicities, like thrombocytopenia, which is associated with Bcl-xL inhibition. This guide presents the quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Quantitative Selectivity Profile of S55746 (Active form of S65487)

The selectivity of S55746 has been rigorously quantified using various biophysical techniques. The following tables summarize the binding affinities for key Bcl-2 family proteins.

Table 1: Binding Affinity of S55746 to Bcl-2 Family Proteins

| Protein | Method | Affinity (Ki) |

| Bcl-2 | Fluorescence Polarization | 1.3 nM |

| Bcl-xL | Fluorescence Polarization | ~70 - 400 fold lower than Bcl-2 |

| Mcl-1 | Fluorescence Polarization | No significant binding |

| Bfl-1 | Fluorescence Polarization | No significant binding |

Table 2: Dissociation Constant of S55746 for Bcl-2

| Protein | Method | Dissociation Constant (Kd) |

| Bcl-2 | Surface Plasmon Resonance | 3.9 nM |

Mechanism of Action: Selective Bcl-2 Inhibition

S65487's therapeutic effect is mediated by its active metabolite, S55746, which functions as a BH3 mimetic. It competitively binds to the hydrophobic groove of Bcl-2, the same site that pro-apoptotic BH3-only proteins like BIM and PUMA would engage. This action displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK. The subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to the formation of pores, resulting in the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis. The high selectivity of S55746 for Bcl-2 ensures that this apoptotic induction is primarily targeted to cancer cells dependent on Bcl-2 for survival, while sparing cells that rely on other anti-apoptotic proteins like Bcl-xL or Mcl-1.

Experimental Protocols

The determination of S65487's selectivity for Bcl-2 family proteins involves several key biophysical and cellular assays. The following sections provide a detailed methodology for these experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the BH3-binding groove of a Bcl-2 family protein by the inhibitor S55746.

Objective: To determine the inhibition constant (Ki) of S55746 for Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.

Materials:

-

Recombinant human Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 proteins.

-

Fluorescently labeled PUMA BH3 peptide (Flu-PUMA).

-

S55746 compound.

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare a dilution series of S55746 in the assay buffer. Prepare solutions of the Bcl-2 family proteins and Flu-PUMA in the assay buffer.

-

Assay Setup: In a 384-well plate, add the Bcl-2 family protein, Flu-PUMA, and varying concentrations of S55746. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The Ki values are calculated from the IC50 values obtained from the dose-response curves of S55746, using the Cheng-Prusoff equation.

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

S65487 Sulfate: A Technical Overview of an Investigational BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

S65487 sulfate is an investigational, potent, intravenous B-cell lymphoma-2 (BCL-2) inhibitor currently under evaluation for the treatment of hematological malignancies. This document provides a comprehensive overview of the available information regarding the pharmacokinetics and pharmacodynamics of S65487, primarily derived from the design and rationale of its ongoing clinical development program.

Core Pharmacodynamic Profile

S65487 targets the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, including Acute Myeloid Leukemia (AML), the overexpression of BCL-2 allows malignant cells to evade programmed cell death, contributing to their survival and proliferation. By inhibiting BCL-2, S65487 is designed to restore the natural process of apoptosis in cancer cells.

Preclinical data has suggested a synergistic anti-leukemic effect when S65487 is combined with hypomethylating agents such as azacitidine. This synergy forms the basis of its current clinical investigation in AML.

Clinical Investigation

S65487 is the subject of a multicenter, open-label, Phase I/II clinical trial (NCT04742101) in adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[1][2][3] The primary goals of this study are to determine the safety, tolerability, and recommended Phase II dose (RP2D) of S65487 in combination with azacitidine, as well as to assess the efficacy of this combination therapy.[1][4]

Study Design and Pharmacokinetic Assessment

Pharmacokinetic (PK) analyses are designated as a secondary objective in both the Phase I (dose-escalation) and Phase II (dose-expansion) parts of the trial. The study design incorporates different administration schedules for S65487 to optimize its concurrent delivery with azacitidine and potentially enhance their synergistic action.

The planned administration schedules for S65487 in the Phase I portion of the trial are as follows:

-

Schedule 1: Weekly administration.

-

Schedule 2: More intensified administration on days 1, 3, 5, and 8 of the treatment cycle.

-

Schedule 3: A further intensified schedule with administration from day 1 through day 5, and also on days 8 and 9.

S65487 is administered as an intravenous infusion over 30 minutes. When given on the same day as azacitidine, S65487 is administered first, with azacitidine following within 30 to 60 minutes.

While the specific quantitative pharmacokinetic data from these evaluations are not yet publicly available, the study design allows for a thorough characterization of the drug's profile in the patient population.

Signaling Pathway

The mechanism of action of S65487 centers on the inhibition of the BCL-2 protein, a critical component of the intrinsic apoptotic signaling pathway. The following diagram illustrates the simplified mechanism.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical assessment of this compound are not publicly available at this time. The following represents a generalized workflow for the evaluation of a novel BCL-2 inhibitor in a clinical trial setting, based on the design of the NCT04742101 study.

Summary and Future Directions

This compound is a promising intravenous BCL-2 inhibitor being developed for AML. The ongoing Phase I/II clinical trial in combination with azacitidine will provide crucial data on its safety, efficacy, and a detailed characterization of its pharmacokinetic and pharmacodynamic profile. The results of this trial are anticipated to elucidate the therapeutic potential of S65487 in this patient population. As data from these studies become available, a more detailed quantitative understanding of the pharmacokinetics and pharmacodynamics of S65487 will emerge.

References

- 1. Paper: Trial in Progress: An Open Label Phase I/II, Multicenter Study Evaluating Safety, Pharmacokinetics and Efficacy of S65487, a BCL-2 Inhibitor Combined with Azacitidine in Adults with Previously Untreated Acute Myeloid Leukemia Ineligible for Intensive Treatment [ash.confex.com]

- 2. researchgate.net [researchgate.net]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]

In-depth Technical Guide: S65487 Sulfate Activity on Venetoclax-Resistant Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venetoclax, a selective BCL-2 inhibitor, has revolutionized the treatment of several hematologic malignancies. However, the emergence of resistance, primarily through mutations in the BCL-2 protein or upregulation of other anti-apoptotic proteins like MCL-1, presents a significant clinical challenge. S65487 (VOB560) is a novel, second-generation BCL-2 inhibitor designed to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical activity of S65487 sulfate against venetoclax-resistant mutations, detailing its mechanism of action, efficacy data, and the experimental methodologies used for its evaluation.

Introduction: The Challenge of Venetoclax Resistance

The efficacy of venetoclax is intrinsically linked to the mitochondrial apoptotic pathway, where it mimics the action of pro-apoptotic BH3-only proteins to inhibit BCL-2, thereby releasing pro-apoptotic proteins BAX and BAK to initiate cell death. Resistance to venetoclax can arise through two primary mechanisms:

-

Mutations in the BCL-2 protein: Specific mutations, such as G101V and D103Y in the BH3-binding groove of BCL-2, can reduce the binding affinity of venetoclax, rendering it less effective.

-

Upregulation of other anti-apoptotic proteins: Cancer cells can develop a dependency on other anti-apoptotic proteins, most notably MCL-1 and BCL-XL, to sequester pro-apoptotic proteins and evade apoptosis, even in the presence of BCL-2 inhibition by venetoclax.

This compound: A Second-Generation BCL-2 Inhibitor

S65487 is a potent and selective BCL-2 inhibitor that has demonstrated significant activity in preclinical models, particularly against cell lines harboring venetoclax-resistant mutations. A key feature of S65487 is its distinct binding mode to the BH3 hydrophobic groove of BCL-2 compared to venetoclax, which allows it to effectively inhibit BCL-2 variants that are resistant to first-generation inhibitors.[1][2]

Selectivity Profile

Preclinical data indicates that S65487 exhibits high selectivity for BCL-2 with poor affinity for other anti-apoptotic proteins such as MCL-1, BFL-1, and BCL-XL.[1][2] This specificity is crucial for minimizing off-target effects and potential toxicities.

Preclinical Efficacy of S65487 on Venetoclax-Resistant Mutations

S65487 has shown potent activity against clinically relevant venetoclax-resistant BCL-2 mutations.

Quantitative Efficacy Data

Preclinical studies have demonstrated that S65487 inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range.[1] While specific comparative IC50 data for S65487 on isogenic venetoclax-sensitive and -resistant cell lines is not yet widely published in comprehensive tables, abstract reports confirm its activity on BCL-2 mutants such as G101V and D103Y, which are known to confer venetoclax resistance.

Table 1: Summary of S65487 Activity on Venetoclax-Resistant Models

| Model System | Venetoclax Resistance Mechanism | S65487 Activity | Reference |

| Preclinical resistance models | BCL-2 mutations (G101V, D103Y) | Induces apoptosis | |

| Hematological cancer cell lines | Not specified | Inhibits cell proliferation (low nM IC50) | |

| RS4;11 xenograft model | BCL-2-dependent | Induces complete tumor regression | |

| AML PDX tumor models | Not specified | Confirmed anti-tumor activity |

Signaling Pathways and Mechanism of Action

Overcoming BCL-2 Mutations

S65487's unique binding mode to BCL-2 allows it to bypass the structural changes induced by mutations like G101V and D103Y that hinder venetoclax binding.

Caption: S65487 overcomes venetoclax resistance by effectively binding to mutated BCL-2.

Addressing MCL-1 Mediated Resistance

While S65487 itself does not directly inhibit MCL-1, its potent and specific inhibition of BCL-2 can be synergistic with MCL-1 inhibitors in overcoming resistance. The upregulation of MCL-1 is a key escape mechanism for cancer cells treated with a BCL-2 inhibitor. By effectively shutting down the BCL-2 survival pathway, S65487 can increase the dependency of cancer cells on MCL-1, making them more susceptible to MCL-1 targeted therapies. Preclinical studies have shown strong and persistent tumor regression in xenograft models with the combination of S65487 and the MCL-1 inhibitor S64315/MIK665.

Caption: Combination of S65487 and an MCL-1 inhibitor overcomes resistance.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of S65487 are crucial for the replication and extension of these findings.

Cell Viability Assay (Example Protocol)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and can be adapted for testing S65487.

-

Cell Seeding: Plate hematological cancer cell lines (e.g., those with known venetoclax sensitivity or resistance) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.

-

Compound Treatment: Add serial dilutions of this compound, venetoclax (as a comparator), and a vehicle control to the wells. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

-

For CellTiter-Glo®: Add the reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining (Example Protocol)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with S65487, venetoclax, or vehicle control at desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are considered live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

References

S65487 Sulfate: A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S65487 sulfate, a potent and selective BCL-2 inhibitor, for its application in hematological malignancy research. This document outlines its mechanism of action, summarizes key preclinical data, and offers detailed experimental protocols for its evaluation.

Introduction

This compound (also known as VOB560) is the prodrug of S55746, a novel and potent small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] The overexpression of BCL-2 is a well-established mechanism that promotes cell survival and resistance to therapy in a variety of hematological malignancies, including Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM).[3] By selectively targeting BCL-2, S65487 induces apoptosis in cancer cells that are dependent on this anti-apoptotic protein for their survival. Preclinical studies have demonstrated its efficacy in various hematological cancer models, and it has been investigated in Phase I and Phase I/II clinical trials, both as a single agent and in combination with other therapies such as azacitidine.[3][4]

Mechanism of Action

This compound is converted in vivo to its active form, S55746. S55746 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death (apoptosis). S55746 exhibits high selectivity for BCL-2 over other anti-apoptotic proteins like MCL-1 and BCL-XL, which is predicted to reduce off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth [pubmed.ncbi.nlm.nih.gov]

- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

Methodological & Application

Application Notes and Protocols for S65487 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of S65487, a potent B-cell lymphoma 2 (Bcl-2) inhibitor, in xenograft models. While specific preclinical data on S65487 in xenograft models is emerging, this guide synthesizes information from closely related Mcl-1 and Bcl-2 inhibitors to provide a robust framework for experimental design.

Introduction

S65487 is a selective inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 family proteins, including Bcl-2 and Mcl-1, is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy.[1][2][3] S65487 and similar molecules function by binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade. Preclinical studies on similar Mcl-1 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including hematological malignancies and solid tumors.[2][4]

Mechanism of Action: Inhibition of Anti-Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA). In cancer cells, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic effector proteins, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.

S65487 and other BH3-mimetics act by competitively binding to the hydrophobic groove of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins. The released pro-apoptotic proteins can then activate BAX and BAK, leading to the formation of pores in the mitochondrial membrane, release of cytochrome c, and activation of caspases, ultimately resulting in apoptosis.

Caption: S65487 Signaling Pathway.

Experimental Protocols

The following protocols are generalized from studies involving potent Mcl-1 inhibitors in xenograft models and should be adapted and optimized for S65487 and the specific cancer model being investigated.

I. Cell Line Selection and Preparation

-

Cell Line Selection: Choose human cancer cell lines with documented dependence on Bcl-2 or Mcl-1 for survival. This can be determined through genomic analysis (amplification of BCL2 or MCL1), proteomic analysis, or functional assays (e.g., BH3 profiling). Examples from related studies include multiple myeloma (AMO-1, NCI-H929) and non-small cell lung cancer (A427) cell lines.

-

Cell Culture: Culture selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: Prior to implantation, harvest cells during their logarithmic growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >90%.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to achieve the desired cell concentration for injection.

II. Xenograft Model Establishment

-

Animal Models: Utilize immunodeficient mice, such as NOD/SCID or NSG mice, to prevent graft rejection. House animals in a specific-pathogen-free (SPF) facility and allow them to acclimatize for at least one week before any experimental procedures.

-

Tumor Implantation:

-

Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

For hematological malignancy models, intravenous injection into the tail vein may be performed.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor animal body weight and overall health status throughout the study.

-

-

Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

III. S65487 Formulation and Administration

-

Formulation: While the exact formulation for preclinical S65487 is not publicly detailed, similar compounds have been formulated in vehicles such as 5% dextrose in water (D5W) or a solution of 10% Vitamin E TPGS in water. It is critical to perform formulation development to ensure stability and solubility.

-

Administration Route: S65487 is administered intravenously in clinical trials. For preclinical xenograft studies, intravenous (IV) or intraperitoneal (IP) administration are common routes.

-

Dosing and Schedule: Dosing will need to be determined through dose-range-finding studies. Based on related Mcl-1 inhibitors, a starting point for efficacy studies could be in the range of 25-60 mg/kg, administered on various schedules (e.g., daily, twice weekly).

IV. Efficacy Evaluation and Endpoint Analysis

-